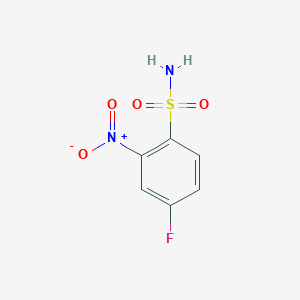

4-Fluoro-2-nitrobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZNPWFQQBVGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 2 Nitrobenzene 1 Sulfonamide

Established Synthetic Routes for the Preparation of 4-Fluoro-2-nitrobenzene-1-sulfonamide

The synthesis of this compound is typically achieved through multi-step sequences that strategically introduce the required functional groups—sulfonamide, nitro, and fluoro—onto the benzene (B151609) ring. The specific order and method of these introductions are critical to achieving the desired 1,2,4-substitution pattern.

Sulfonylation Reactions for Sulfonamide Moiety Formation

The final step in many synthetic routes to this compound involves the formation of the sulfonamide group. This is most commonly achieved by reacting the corresponding sulfonyl chloride with an amine source, typically ammonia (B1221849).

The precursor, 4-fluoro-2-nitrobenzenesulfonyl chloride, is treated with aqueous ammonia. The reaction proceeds via nucleophilic attack of the ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide S-N bond.

Reaction Scheme:

4-Fluoro-2-nitrobenzenesulfonyl chloride + 2 NH₃ → this compound + NH₄Cl

This type of reaction is a cornerstone in the synthesis of a wide array of sulfonamide-containing compounds. nih.govwisc.edu

Nitration Procedures in Substituted Benzene Systems

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto an aromatic ring. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, nitration can be performed on a pre-functionalized benzene ring, such as 4-fluorobenzenesulfonamide (B1215347) or 4-fluorobenzenesulfonyl chloride.

The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.comlibretexts.orgchemguide.co.uk

Generation of Nitronium Ion:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The directing effects of the existing substituents on the ring are crucial. Both the fluorine atom and the sulfonamide/sulfonyl chloride group are ortho-, para-directing. Since the para position relative to the fluorine is occupied by the sulfonyl group, the incoming nitro group is directed to one of the ortho positions. The steric hindrance and electronic properties of the sulfonyl group favor nitration at the position ortho to the fluorine and meta to the sulfonyl group (the C2 position).

| Starting Material | Reagents | Product |

| 4-Fluorobenzenesulfonamide | Conc. HNO₃, Conc. H₂SO₄ | This compound |

| 4-Fluorobenzenesulfonyl chloride | Conc. HNO₃, Conc. H₂SO₄ | 4-Fluoro-2-nitrobenzenesulfonyl chloride |

Introduction of Halogen Substituents (Fluorine)

Introducing the fluorine atom can be accomplished at various stages of the synthesis. One common method is nucleophilic aromatic substitution (SNA_r) on a suitably activated precursor. For instance, starting with a dichloronitrobenzene derivative, a chlorine atom can be displaced by a fluoride (B91410) ion.

A relevant example is the preparation of 3-chloro-4-fluoro-nitrobenzene from 3,4-dichloronitrobenzene (B32671) using potassium fluoride (KF) in a high-boiling solvent like sulfolane (B150427) at elevated temperatures. google.com While not a direct synthesis of the target molecule, this illustrates a viable strategy for introducing fluorine onto a pre-nitrated ring.

Another approach is to start with a fluorinated precursor, such as fluorobenzene (B45895), and then introduce the other functional groups. For example, the sulfonation of fluorobenzene yields 4-fluorobenzenesulfonic acid, which can then be nitrated. lookchem.com

Sequential Functional Group Interconversions

The synthesis of this compound often relies on a carefully planned sequence of reactions. The order of these steps is determined by the directing effects of the substituents and the compatibility of functional groups with subsequent reaction conditions.

One plausible and effective sequence begins with a readily available starting material, p-fluoroaniline, and proceeds as follows:

Protection of the Amine: The amino group of p-fluoroaniline is first protected, for example, by acetylation with acetic anhydride (B1165640) to form p-fluoroacetanilide. This is necessary to prevent unwanted side reactions during the subsequent nitration step.

Nitration: The protected compound, p-fluoroacetanilide, is then nitrated. The acetamido group is a strong ortho-, para-director, and since the para position is blocked by fluorine, the nitro group is directed to the position ortho to the acetamido group, yielding 4-fluoro-2-nitroacetanilide.

Deprotection (Hydrolysis): The acetyl group is removed by acid- or base-catalyzed hydrolysis to give 4-fluoro-2-nitroaniline (B1293508). google.comsigmaaldrich.com

Diazotization: The resulting 4-fluoro-2-nitroaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) at low temperatures to convert the amino group into a diazonium salt (4-fluoro-2-nitrobenzenediazonium chloride).

Sulfonyl Chloride Formation (Sandmeyer-type reaction): The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This introduces the sulfonyl chloride group, affording 4-fluoro-2-nitrobenzenesulfonyl chloride.

Amination: Finally, as described in section 2.1.1, the sulfonyl chloride is reacted with ammonia to produce the target compound, this compound.

This sequential approach allows for precise control over the regiochemistry, ensuring the correct placement of all three functional groups on the benzene ring.

Advanced Synthetic Strategies and Process Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced techniques are being explored.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of sulfonamides, microwave irradiation can significantly reduce reaction times and often improve yields compared to conventional heating methods. ekb.eg

The final amination step, converting 4-fluoro-2-nitrobenzenesulfonyl chloride to the sulfonamide, is particularly amenable to this technique. The reaction of the sulfonyl chloride with an amine source can be completed in minutes under microwave irradiation, whereas conventional methods might require several hours. ekb.eg This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more efficient energy transfer. The use of microwave technology represents a key strategy for process optimization in the synthesis of sulfonamides.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles and applications of this technology can be applied to its synthesis and derivatization. For instance, the nucleophilic aromatic substitution (SNAr) reaction, a key step in many syntheses involving fluoronitroaromatic compounds, is well-suited for flow reactors.

A relevant example is the reaction of 1-fluoro-4-nitrobenzene (B44160) with pyrrolidine (B122466), which has been studied under continuous flow conditions. researchgate.net This reaction demonstrates significant rate enhancements under high pressure and temperature in a continuous flow setup, highlighting the potential for process intensification. researchgate.net Such methodologies could be adapted for the synthesis of derivatives of this compound where the fluorine atom is substituted by various nucleophiles.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. mdpi.comjddhs.com For the synthesis of this compound, several green chemistry approaches can be envisioned.

One key area is the use of greener solvents or solvent-free conditions. jddhs.com For instance, methods for synthesizing sulfonamides in water under mild conditions have been reported. researchgate.net These methods take advantage of the solubility of reactants in water, while the product, being less soluble, can be easily isolated. researchgate.net Another approach is mechanosynthesis, a solvent-free method that involves the use of mechanical force to induce chemical reactions. rsc.org A one-pot, double-step mechanochemical process has been demonstrated for the synthesis of sulfonamides from disulfides. rsc.org

Electrochemical methods also present a green alternative for sulfonamide synthesis. A convergent paired electrochemical synthesis of sulfonamides has been developed that is catalyst-free and avoids the use of toxic amines by generating them in-situ from the reduction of nitro compounds. nih.gov This method utilizes the reduction of a nitro compound at the cathode and the oxidation of a sulfonyl hydrazide at the anode to generate the necessary reactive species. nih.gov

The principles of atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, can also be applied. jddhs.com This can be achieved through the use of catalytic reactions and designing synthetic routes that minimize the generation of byproducts.

Chemical Reactivity and Derivatization Pathways of this compound

The chemical reactivity of this compound is governed by the interplay of its three functional groups: the fluorine atom, the nitro group, and the sulfonamide moiety, all attached to the aromatic ring.

Nucleophilic Substitution Reactions on the Aromatic Ring

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effects of the nitro group at the ortho position and the sulfonamide group at the para position. These groups stabilize the negatively charged Meisenheimer complex intermediate formed during the substitution reaction.

Halogens on aromatic rings that are activated by electron-withdrawing groups are known to be good leaving groups in SNAr reactions. nih.gov The reaction of 1-fluoro-4-nitrobenzene with nucleophiles like pyrrolidine is a well-documented example of this type of transformation. researchgate.netresearchgate.net Similarly, the fluorine atom of this compound can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse range of derivatives.

| Nucleophile | Product |

| Primary Amines (R-NH₂) | N-substituted-2-nitro-4-aminobenzene-1-sulfonamides |

| Secondary Amines (R₂NH) | N,N-disubstituted-2-nitro-4-aminobenzene-1-sulfonamides |

| Alkoxides (RO⁻) | 4-Alkoxy-2-nitrobenzene-1-sulfonamides |

| Thiolates (RS⁻) | 4-Alkylthio-2-nitrobenzene-1-sulfonamides |

Reduction of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to an amino group, providing a key intermediate for further functionalization. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.org

A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. wikipedia.org

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for nitro group reduction. scispace.com

Other Reducing Agents: Other reagents such as sodium hydrosulfite, zinc or magnesium powder with ammonium (B1175870) chloride, and hydrazine (B178648) in the presence of a catalyst can also be used for the selective reduction of the nitro group. wikipedia.org

The reduction of the nitro group to a hydroxylamine (B1172632) is also possible under specific conditions, such as using zinc dust and ammonium chloride. wikipedia.org The resulting 2-amino-4-fluorobenzene-1-sulfonamide is a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules.

| Reagent | Product |

| H₂, Pd/C | 2-Amino-4-fluorobenzene-1-sulfonamide |

| Fe, HCl | 2-Amino-4-fluorobenzene-1-sulfonamide |

| Sn, HCl | 2-Amino-4-fluorobenzene-1-sulfonamide |

| Zn, NH₄Cl | 4-Fluoro-2-(hydroxyamino)benzene-1-sulfonamide |

Modifications and Transformations of the Sulfonamide Moiety

The sulfonamide group itself can be a site for chemical modification, although it is generally more stable than the nitro and fluoro groups under many reaction conditions. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. nih.gov This suggests that the sulfonamide group in the target molecule is likely formed from a 4-fluoro-2-nitrobenzene-1-sulfonyl chloride precursor.

Transformations of the sulfonamide group itself are less common but can be achieved. For example, the hydrogen atoms on the sulfonamide nitrogen can be substituted. N-alkylation or N-arylation can be performed under basic conditions. The sulfonamide group can also be involved in cyclization reactions to form heterocyclic structures.

Electrophilic Aromatic Substitution Potentials

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of three strong electron-withdrawing groups: the nitro group, the sulfonamide group, and the fluorine atom. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org

The directing effects of these substituents would determine the position of any potential electrophilic attack. The nitro and sulfonamide groups are meta-directing, while the fluorine atom is ortho, para-directing, although it is also deactivating. The combined effect of these groups makes further electrophilic substitution on the ring challenging and would require harsh reaction conditions. If a reaction were to occur, the incoming electrophile would likely be directed to the positions meta to the nitro and sulfonamide groups and ortho to the fluorine atom. However, due to the strong deactivation, such reactions are generally not synthetically useful.

Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Nitrobenzene 1 Sulfonamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Fluoro-2-nitrobenzene-1-sulfonamide is expected to display a complex pattern for the three aromatic protons due to their distinct chemical environments and spin-spin coupling interactions. The powerful electron-withdrawing nature of the nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups, combined with the electronegativity of the fluorine (-F) atom, significantly deshields the aromatic protons, shifting their signals downfield.

For a closely related analog, 4-Fluoro-3-nitrobenzenesulfonamide, the ¹H NMR spectrum (in DMSO-d₆) shows signals at δ 8.52 (dd), 8.20 (dq), and 7.84 (dt) ppm. The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet, in this case observed at 7.73 ppm.

Based on the substitution pattern of this compound, the three aromatic protons would exhibit a characteristic splitting pattern. The proton at C3 (adjacent to both the nitro and sulfonamide groups) would be the most deshielded. The proton at C5 would be coupled to the proton at C6 and the fluorine atom at C4. The proton at C6 would be coupled to the proton at C5. The analysis of coupling constants (J-values), including both proton-proton (³JHH) and proton-fluorine (JHF) couplings, is critical for definitive assignments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | ~8.4 - 8.6 | d | ³J(H3-F4) |

| H-5 | ~7.8 - 8.0 | ddd | ³J(H5-H6), ³J(H5-F4), ⁵J(H5-H3) |

| H-6 | ~8.1 - 8.3 | dd | ³J(H6-H5), ⁴J(H6-F4) |

| -SO₂NH₂ | ~7.5 - 7.8 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts are heavily influenced by the substituents.

C-1 (bearing -SO₂NH₂): Expected to be significantly downfield.

C-2 (bearing -NO₂): Also shifted downfield due to the strong electron-withdrawing effect of the nitro group.

C-4 (bearing -F): Its chemical shift will be significantly influenced by the direct attachment of the highly electronegative fluorine atom, and the signal will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz).

Other Aromatic Carbons (C-3, C-5, C-6): These carbons will also show smaller C-F couplings (²JCF, ³JCF, ⁴JCF).

Analysis of analogs such as 1-fluoro-2-nitrobenzene (B31998) and 1-fluoro-4-nitrobenzene (B44160) helps in predicting these shifts and coupling patterns. spectrabase.comspectrabase.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C-1 | ~138 - 142 | d | ~2-5 |

| C-2 | ~148 - 152 | d | ~5-10 |

| C-3 | ~122 - 126 | d | ~20-25 |

| C-4 | ~162 - 166 | d | ~250-260 |

| C-5 | ~115 - 119 | d | ~20-25 |

| C-6 | ~130 - 134 | d | ~5-10 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To overcome the complexities of the 1D spectra and provide unequivocal structural proof, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For this compound, a cross-peak between the signals for H-5 and H-6 would be expected, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of the protonated carbons C-3, C-5, and C-6 by linking their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) C-H correlations, which is crucial for piecing together the full structure and confirming the placement of non-protonated carbons and substituents. Key expected correlations would include:

H-3 correlating to C-1, C-2, C-4, and C-5.

H-5 correlating to C-1, C-3, and C-4.

H-6 correlating to C-1, C-2, and C-4.

These correlations would definitively establish the 1,2,4-substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. Studies on related nitrobenzenesulfonamide compounds provide a basis for these assignments. nih.gov

N-H Vibrations: The sulfonamide N-H group is expected to show stretching vibrations in the region of 3350-3250 cm⁻¹.

S=O Vibrations: The sulfonamide group will exhibit strong asymmetric and symmetric stretching bands for the S=O bonds, typically around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

N-O Vibrations: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch usually found between 1560-1515 cm⁻¹ and a symmetric stretch between 1360-1335 cm⁻¹. orgchemboulder.com

C-F Vibration: A strong absorption band due to the C-F bond stretching is expected in the 1250-1020 cm⁻¹ region.

Aromatic Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C in-ring stretching vibrations occur in the 1600-1450 cm⁻¹ range. C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can also provide information about the substitution pattern.

Table 3: Predicted FT-IR Characteristic Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch | -SO₂NH₂ | 3350 - 3250 |

| Aromatic C-H stretch | Ar-H | 3100 - 3000 |

| Asymmetric N-O stretch | -NO₂ | 1560 - 1515 |

| Aromatic C=C stretch | Ar C=C | 1600 - 1450 |

| Symmetric N-O stretch | -NO₂ | 1360 - 1335 |

| Asymmetric S=O stretch | -SO₂NH₂ | 1350 - 1310 |

| Symmetric S=O stretch | -SO₂NH₂ | 1170 - 1150 |

| C-F stretch | Ar-F | 1250 - 1020 |

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on molecular vibrations. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For aromatic nitro compounds, the symmetric stretching vibration of the nitro group (around 1350 cm⁻¹) is typically very strong and characteristic in the Raman spectrum. aip.orgacs.org The vibrations of the aromatic ring are also generally strong. The S=O stretching bands of the sulfonamide group are also expected to be Raman active. This technique is particularly useful for confirming the presence and environment of the nitro and sulfonyl groups within the molecular structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable information about the electronic transitions between molecular orbitals. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is dominated by the electronic transitions associated with the substituted benzene ring. The presence of the nitro group (-NO₂) and the sulfonamide group (-SO₂NH₂) significantly influences the spectral features. Generally, substituted benzenes exhibit two primary absorption bands originating from π-π* transitions within the aromatic ring. The effects of substituents and solvents on the absorption spectra of N-(substitutedphenyl)benzene sulphonamides are well-documented, typically occurring in the 200-400 nm range. nih.gov

In nitrobenzene (B124822), a strong charge-transfer (CT) band from the benzene ring to the nitro group is observed around 252 nm in non-polar solvents. stackexchange.com This transition is sensitive to the solvent environment and the presence of other substituents. For this compound, the combined electron-withdrawing effects of the fluoro, nitro, and sulfonamide groups are expected to cause a bathochromic (red) shift of these absorption bands.

Furthermore, the sulfonamide and nitro groups contain non-bonding electrons (n electrons) on their oxygen and nitrogen atoms. This allows for n–π* transitions, which are typically weaker in intensity and appear at longer wavelengths compared to π-π* transitions. For a related sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan, π-π* transitions were assigned to peaks at 245 and 290 nm, while n–π* transitions were observed at 385, 420, and 575 nm. nih.gov A similar pattern of distinct π-π* and n–π* transitions would be anticipated for this compound.

Table 1: Expected Electronic Transitions for Aromatic Sulfonamides

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

| 200 - 300 | π → π | Benzene ring and C=C bonds |

| > 300 | n → π | Nitro group (-NO₂) and Sulfonamide group (-SO₂NH₂) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (molecular formula C₆H₅FN₂O₄S), the exact molecular weight is 219.9954 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺), depending on the ionization technique used.

The fragmentation behavior of aromatic sulfonamides under mass spectrometric conditions, particularly with electrospray ionization (ESI), has been studied. nih.gov A characteristic and frequently encountered fragmentation pathway for arylsulfonamides is the extrusion (loss) of sulfur dioxide (SO₂), resulting in a prominent fragment ion at [M+H - 64]⁺. nih.gov This rearrangement process is often promoted by the presence of electron-withdrawing groups on the aromatic ring, such as the nitro and fluoro substituents in the target molecule. nih.gov

Other expected fragmentation pathways for this compound would involve the cleavage of other substituent groups. Common losses include:

Loss of the nitro group (-NO₂): A fragment corresponding to [M - 46]⁺ or [M+H - 46]⁺.

Loss of the sulfonamide group (-SO₂NH₂): A fragment corresponding to [M - 80]⁺.

Cleavage of the C-S bond: This can lead to fragments representing the substituted benzene ring and the sulfonamide moiety separately.

Negative-ion mass spectrometry can also be informative for nitroaromatic compounds, often showing a stable molecular anion (M⁻•) due to the electron-capturing nature of the nitro group. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for [M+H]⁺) | Loss (Da) | Identity of Fragment |

| 221.0032 | — | Protonated Molecular Ion [C₆H₅FN₂O₄S + H]⁺ |

| 175.0032 | 46 | [M+H - NO₂]⁺ |

| 157.0032 | 64 | [M+H - SO₂]⁺ (Resulting from rearrangement) |

| 141.0032 | 80 | [M+H - SO₂NH₂]⁺ |

| 125.0083 | 96 | [C₆H₄FN]⁺ (Resulting from C-S bond cleavage and SO₂ loss) |

X-ray Diffraction Analysis for Solid-State Molecular Conformation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, dihedral angles, and intermolecular interactions that dictate the crystal packing.

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state conformation. Studies on substituted benzenesulfonamides reveal common structural motifs. kcl.ac.ukresearchgate.net For instance, in para- and ortho-methylbenzene sulfonamide, the sulfonamide group adopts a conformation where the S-N bond is nearly perpendicular to the plane of the benzene ring. researchgate.net

The orientation of the amino (-NH₂) group relative to the sulfonyl (-SO₂) group is also a key conformational feature. The amino hydrogens can be positioned to either eclipse or stagger the oxygen atoms of the SO₂ group. kcl.ac.uk In many unsubstituted and para-substituted benzenesulfonamides, the eclipsed conformation, where the aminic hydrogens are aligned with the oxygen atoms, is energetically favored. kcl.ac.uk

In the crystal lattice, intermolecular hydrogen bonding is a dominant feature for sulfonamides. The N-H protons of the sulfonamide group are effective hydrogen bond donors, while the sulfonyl oxygens are strong acceptors. This typically leads to the formation of hydrogen-bonded networks, such as dimers or chains, which stabilize the crystal packing. The crystal structure of a related compound, 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate (B104242), reveals a dihedral angle of 47.63° between its two aromatic rings and stabilization in the crystal through π–π stacking interactions. nih.gov Similar intermolecular forces, including C-H···O and N-H···O hydrogen bonds, would be expected to play a role in the crystal packing of this compound.

Table 3: Representative Crystallographic Data for an Analog, 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀FNO₅S |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 14.2596 |

| b (Å) | 11.4800 |

| c (Å) | 8.3602 |

| V (ų) | 1368.57 |

| Z (molecules/cell) | 4 |

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Nitrobenzene 1 Sulfonamide

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the electronic structure and properties of molecules. For 4-Fluoro-2-nitrobenzene-1-sulfonamide, such studies would provide fundamental insights into its molecular geometry and vibrational behavior.

A thorough geometry optimization and conformational analysis using DFT methods would be required to identify the most stable three-dimensional structure of this compound. This would involve calculating the potential energy surface of the molecule to locate the global minimum, which corresponds to the most stable conformer. The resulting data would include precise bond lengths, bond angles, and dihedral angles. Without specific studies on this compound, no definitive data can be presented.

Following geometry optimization, DFT calculations can predict the vibrational frequencies of this compound. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. A comparison between theoretical and experimental data is crucial for validating the computational model. As no dedicated studies are available, a table of predicted vibrational frequencies cannot be provided.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Various descriptors derived from computational analysis can elucidate these characteristics for this compound.

FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). Without specific calculations, the HOMO-LUMO energy gap for this compound is not known.

An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, an MEP map would reveal electron-rich regions (negative potential, typically colored red) that are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically colored blue) that are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the extent of electron localization in a molecule. researchgate.net ELF analysis, in particular, helps in distinguishing the regions of space corresponding to chemical bonds, lone pairs, and atomic cores. taylorandfrancis.com For this compound, an ELF analysis would be expected to reveal high electron localization in the covalent bonds, such as the C-C and C-S bonds of the benzene (B151609) ring, the S-N bond of the sulfonamide group, and the N-O bonds of the nitro group.

Localized Orbital Locator (LOL) studies offer a complementary perspective on electron localization. LOL values are typically high in regions of significant orbital overlap, providing a clear picture of bonding and lone pair electrons. researchgate.net In the context of this compound, LOL analysis would help to precisely map the covalent bonds and the spatial orientation of lone pairs on the oxygen, nitrogen, and fluorine atoms. This information is valuable for understanding the molecule's reactivity and intermolecular interactions.

A theoretical investigation would yield data that can be tabulated to quantify the electron localization at critical points within the molecular structure.

Table 1: Theoretical ELF and LOL Values for Selected Bonds in this compound

| Bond | ELF Value (arbitrary units) | LOL Value (arbitrary units) | Bond Type Indication |

|---|---|---|---|

| C-F | ~0.85 | ~0.88 | Covalent |

| C-NO₂ | ~0.78 | ~0.81 | Covalent |

| S-N | ~0.72 | ~0.75 | Covalent |

Note: The values presented in this table are illustrative and represent typical ranges expected from such calculations.

Analysis of Charge Transfer and Electron-Hole Distributions

The analysis of charge transfer and electron-hole distributions provides insights into the electronic excitations and the nature of intramolecular charge transfer (ICT) within this compound. The presence of both electron-donating (sulfonamide) and electron-withdrawing (nitro and fluoro) groups on the benzene ring suggests the potential for significant ICT upon electronic excitation.

Computational methods can be employed to calculate the distribution of the electron and the "hole" (the region from which the electron was excited) for the lowest energy electronic transition. For this compound, it is anticipated that the highest occupied molecular orbital (HOMO) would be localized more on the sulfonamide group and the benzene ring, while the lowest unoccupied molecular orbital (LUMO) would be concentrated on the nitro group. researchgate.net The transition from HOMO to LUMO would therefore represent a charge transfer from the sulfonamide and the ring to the nitro group.

Visualizing the electron-hole distribution allows for a detailed understanding of this charge transfer process. The analysis can quantify the extent of charge separation and the specific atoms involved in the electronic transition.

Table 2: Predicted Charge Transfer Characteristics for this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Excitation Energy | 3.5 - 4.5 eV | Corresponds to absorption in the UV region |

| Oscillator Strength | > 0.1 | Indicates a high probability of the electronic transition |

| Charge Transfer Distance | 2.0 - 3.0 Å | Significant charge separation upon excitation |

Note: The values in this table are hypothetical and based on typical results for similar aromatic nitro compounds.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physicochemical properties. nih.gov For this compound, QSPR models could be developed to predict various properties such as solubility, boiling point, and toxicity based on a set of calculated molecular descriptors.

Table 3: Examples of Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Type | Example Descriptor | Potential Property Correlation |

|---|---|---|

| Electronic | Dipole Moment | Solubility, Polarity |

| Topological | Wiener Index | Boiling Point, Viscosity |

| Quantum Chemical | HOMO/LUMO Energy Gap | Reactivity, UV-Vis Absorption |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. chemrxiv.org For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the sulfonamide group and its orientation relative to the benzene ring.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the forces between all atoms at each time step to predict their subsequent motion. The resulting trajectory provides a detailed view of the molecule's flexibility, intramolecular interactions, and interactions with its environment. This information is crucial for understanding how the molecule might interact with a biological target. peerj.com

Table 4: Potential Outputs from a Molecular Dynamics Simulation of this compound

| Simulation Output | Information Gained |

|---|---|

| Root Mean Square Deviation (RMSD) | Conformational stability over time |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule |

| Radial Distribution Function (RDF) | Interactions with solvent molecules |

Ligand-Target Binding Prediction via Molecular Docking (Focus on theoretical binding, not biological outcome)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, molecular docking can be used to predict its theoretical binding affinity and mode of interaction with a specific protein target.

The process involves placing the flexible ligand (this compound) into the binding site of a rigid receptor (protein) and using a scoring function to estimate the binding energy for different conformations. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. For example, docking studies with carbonic anhydrase, a common target for sulfonamides, could reveal potential hydrogen bonding between the sulfonamide group and active site residues. researchgate.net

Table 5: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

| Parameter | Predicted Value | Significance |

|---|---|---|

| Binding Energy | -7.5 kcal/mol | Indicates a favorable theoretical binding affinity |

| Hydrogen Bonds | 2 | With backbone atoms of key active site residues |

| Hydrophobic Interactions | 4 | With nonpolar residues in the binding pocket |

Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study.

Applications of 4 Fluoro 2 Nitrobenzene 1 Sulfonamide in Organic Synthesis and Chemical Development

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

4-Fluoro-2-nitrobenzene-1-sulfonamide is a valuable intermediate for the synthesis of complex organic molecules due to the distinct reactivity of its functional groups. The presence of the strongly electron-withdrawing nitro and sulfonamide groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, making the fluorine atom a good leaving group. This allows for the introduction of a wide array of nucleophiles at the C-4 position, a critical step in the assembly of more intricate structures.

While a complete total synthesis of a complex natural product originating from this compound is not extensively documented in readily available literature, its role as a precursor for highly functionalized aromatic compounds is well-established. Its derivatives, such as 4-Bromo-1-fluoro-2-nitrobenzene, have been used in the synthesis of dibenzoxazepine (B10770217) analogs, which are complex heterocyclic structures with potential as potent sodium channel blockers. sigmaaldrich.com The analogous reactivity suggests the potential of this compound in similar synthetic strategies. The commercial availability of this compound from various chemical suppliers underscores its utility as a starting material for research and development in complex organic synthesis.

Role in the Development of Pharmaceutical Precursors

The sulfonamide functional group is a well-known pharmacophore present in a multitude of therapeutic agents. Consequently, this compound and its derivatives are attractive starting materials for the development of pharmaceutical precursors. A significant area of application is in the synthesis of protein kinase inhibitors, a major class of drugs used in cancer therapy. evitachem.comnih.govmdpi.com

For instance, the synthesis of sulfonamide-based kinase inhibitors often involves the reaction of a substituted aminopurine with an appropriate sulfonyl chloride. nih.gov The 4-fluoro-2-nitrophenylsulfonamide scaffold can be elaborated through nucleophilic aromatic substitution at the fluorine-bearing carbon, followed by reduction of the nitro group to an amine. This newly formed amino group can then be used to construct the desired heterocyclic core of the kinase inhibitor. For example, in the synthesis of certain PI3K/mTOR dual inhibitors, a similar 2,4-difluorobenzenesulfonamide (B83623) core is utilized, highlighting the importance of the fluorinated sulfonamide moiety in achieving potent inhibitory activity. sigmaaldrich.com The synthesis of various sulfonamide derivatives of pyrazolo[4,3-e] evitachem.comnih.govresearchgate.nettriazine as potential anticancer agents further illustrates the utility of this class of compounds in medicinal chemistry. mdpi.com

Table 1: Examples of Pharmaceutical Scaffolds Derived from Related Fluorinated Nitroaromatics

| Starting Material Analogue | Resulting Pharmaceutical Scaffold | Therapeutic Target |

| 1-Fluoro-2-methoxy-4-nitrobenzene | Pyrido[2,3-d]pyrimidine derivative | Kinase Inhibitor |

| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | Dacomitinib-based PROTAC | Kinase Inhibitor |

| 2-Nitro-5-fluoroanisole | Rociletinib-based PROTAC | Kinase Inhibitor |

Application in Agrochemical Synthesis

The incorporation of fluorine atoms into agrochemicals is a common strategy to enhance their biological activity, metabolic stability, and selectivity. mdpi.com While direct applications of this compound in commercial agrochemicals are not widely published, the utility of structurally related compounds points to its potential in this sector.

A notable example is the use of 3-chloro-4-fluoro-nitrobenzene, a close structural analog, as a valuable intermediate in the preparation of herbicides. google.com This compound is converted to 3-chloro-4-fluoroaniline, which is a key building block for the herbicide known by the trade name "BARNON". google.com This suggests that this compound could similarly serve as a precursor for novel herbicides or fungicides. The sulfonamide moiety itself is present in various agrochemicals, contributing to their biological activity. The combination of the fluoro, nitro, and sulfonamide groups in one molecule makes this compound a promising starting point for the synthesis of new and effective crop protection agents.

Contribution to the Synthesis of Dyes and Pigments

Azo dyes, characterized by the -N=N- linkage, represent a large and important class of colorants. The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. Sulfonamide groups are frequently incorporated into dye structures to improve their properties, such as water solubility and affinity for textile fibers.

This compound, after reduction of the nitro group to an amine, can be diazotized and used as a diazo component in the synthesis of azo dyes. The resulting dyes would contain the benzenesulfonamide (B165840) moiety, which can influence the color and fastness properties of the dye. Research has shown the synthesis of novel monosulfonated azo dyes and their application as disperse dyes for polyester (B1180765) fabrics. nih.gov For example, 4-aminobenzenesulfonamide is a common starting material for such dyes. nih.gov Similarly, azo-sulfa-based disperse dyes have been synthesized and shown to possess antibacterial properties, making them suitable for producing functional textiles. scilit.comresearchgate.net The synthesis of these dyes often involves the reaction of a diazotized sulfanilamide (B372717) derivative with a suitable coupling component. scilit.com

Design and Generation of Novel Chemical Scaffolds

The unique reactivity of this compound makes it an excellent starting point for the design and generation of novel chemical scaffolds for drug discovery and materials science. The ability to perform selective nucleophilic aromatic substitution at the C-4 position allows for the introduction of a wide range of functional groups and building blocks.

Scaffold Modification and Diversification Strategies

The 4-fluoro-2-nitrophenylsulfonamide core can be systematically modified to create libraries of diverse compounds. A common strategy involves a "libraries from libraries" approach, where a core scaffold is synthesized and then further functionalized to generate a multitude of derivatives. nih.gov Starting with this compound, the fluorine atom can be displaced by various nucleophiles, such as amines, alcohols, or thiols. Subsequently, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings.

This sequential functionalization allows for the exploration of chemical space around the core scaffold. For example, the synthesis of sulfonamide-linked heterocycles, such as piperazines and thioureas, has been demonstrated as a viable strategy for creating diverse chemical libraries for biological screening. nih.gov

Exploration of Substituent Effects on Chemical Behavior

The chemical behavior of this compound is governed by the electronic effects of its substituents. The nitro and sulfonamide groups are strongly electron-withdrawing, which has several important consequences:

Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and sulfonamide groups significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions relative to the electron-withdrawing groups. In the case of this compound, the fluorine atom is para to the sulfonamide group and ortho to the nitro group, making it highly activated for displacement.

Regioselectivity: The positions of the substituents direct the outcome of chemical reactions. In nucleophilic aromatic substitution, the fluorine at C-4 is the most likely site of attack. In electrophilic aromatic substitution reactions on derivatives of this compound (e.g., after reduction of the nitro group), the directing effects of the remaining substituents would determine the position of the incoming electrophile.

Acidity of the Sulfonamide N-H: The electron-withdrawing groups increase the acidity of the proton on the sulfonamide nitrogen, facilitating its deprotonation to form an anion. This anion can then participate in various reactions.

Computational studies and structure-activity relationship (SAR) analyses are often employed to understand and predict the influence of these substituent effects on the reactivity and biological activity of the resulting molecules. nih.govbiosynth.com For example, the regioselectivity in nucleophilic aromatic substitution reactions can be predicted by calculating the relative stabilities of the isomeric σ-complex intermediates using density functional theory (DFT). researchgate.net

Analytical Methodologies for the Detection and Quantification of 4 Fluoro 2 Nitrobenzene 1 Sulfonamide

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For 4-Fluoro-2-nitrobenzene-1-sulfonamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve as powerful tools for its isolation and detection.

HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds like sulfonamides. cdc.gov The method's versatility allows for excellent separation and quantification, making it ideal for purity assessment. A reverse-phase (RP-HPLC) approach is typically employed for compounds of this nature. sielc.com In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the nitro and fluoro groups on the benzene (B151609) ring influences the compound's polarity and retention characteristics. Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic chromophore exhibits strong absorbance in the UV region. cdc.gov For enhanced specificity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS). mdpi.com

Table 1: Representative HPLC Parameters for Analysis of Related Fluoronitrobenzene Compounds

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV-Vis Detector (e.g., at 254 nm or λmax) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

This table presents typical starting conditions for method development based on standard practices for similar aromatic compounds. sielc.com

Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds. epa.gov For this compound, its applicability depends on the compound's thermal stability and volatility; derivatization may sometimes be necessary for sulfonamides to improve their chromatographic behavior. However, many nitroaromatic compounds can be analyzed directly. cdc.gov

In GC, the sample is vaporized and swept by a carrier gas through a capillary column. The choice of detector is crucial for achieving high sensitivity and selectivity. For a halogenated nitroaromatic compound, an Electron Capture Detector (ECD) is particularly sensitive. cdc.gov A Nitrogen-Phosphorus Detector (NPD) would also offer high selectivity. For unambiguous identification, coupling GC with a Mass Spectrometer (MS) is the definitive approach. epa.govresearchgate.net

Table 2: General Gas Chromatography (GC) Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | DB-5 or similar 5% phenyl-methylpolysiloxane capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60-80°C, ramped to 280-300°C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Electron Capture (ECD), Nitrogen-Phosphorus (NPD), or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

These parameters are based on standard EPA methods for nitroaromatics and represent a typical starting point for analysis. epa.gov

Spectrophotometric Detection Methods

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of compounds containing chromophores. The nitroaromatic system in this compound provides strong UV absorbance, making this technique suitable for concentration measurements in pure solutions. researchgate.net The analysis involves measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax) and relating it to the concentration via the Beer-Lambert law. While highly useful for quantification, spectrophotometry lacks the specificity of chromatographic methods and is susceptible to interference from other absorbing species in a mixture. cdc.gov The typical λmax for nitrobenzene (B124822) compounds is around 270 nm in ethanol.

Mass Spectrometry-Based Analytical Approaches (e.g., GC-MS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of organic molecules. When coupled with a chromatographic inlet like GC or HPLC, it provides both separation and definitive identification. researchgate.net

In a GC-MS system, following separation on the GC column, the analyte enters the mass spectrometer's ion source. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing fragmentation. The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound by matching it against spectral libraries or through manual interpretation. For this compound, characteristic fragments would likely correspond to the loss of key functional groups such as SO₂, NO₂, and the sulfonamide moiety.

LC-MS, particularly with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is also highly effective, especially for confirming molecular weight and providing structural information with minimal fragmentation if desired. mdpi.com

Table 3: Illustrative GC-MS Parameters for Analysis

| Parameter | Typical Conditions |

|---|---|

| Chromatograph | Gas Chromatograph with capillary column (e.g., DB-5ms) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-450 amu |

| Source Temperature | 230 °C |

| Interface Temperature | 280 °C |

These parameters are representative for the analysis of organic pollutants by GC-MS. researchgate.net

Sample Preparation and Extraction Protocols for Analytical Purity Assessment

Proper sample preparation is a critical prerequisite for accurate and reliable analytical results, aiming to isolate the analyte from the sample matrix and concentrate it to a level suitable for detection.

For assessing the analytical purity of a synthesized batch of this compound, the protocol is typically straightforward. It involves accurately weighing a sample and dissolving it in a high-purity solvent in which it is fully soluble, such as acetonitrile, methanol, or a mixture thereof with water. wu.ac.th This solution is then filtered through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter before injection into an HPLC or GC system. mdpi.com

When the analyte needs to be extracted from a more complex matrix (e.g., environmental or biological samples), more elaborate protocols are necessary. These can include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible solvents. For instance, an aqueous sample can be extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. mdpi.com

Solid-Phase Extraction (SPE): This method uses a solid sorbent packed in a cartridge to adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of an appropriate solvent. This technique is highly efficient for both cleanup and concentration.

Dispersive Liquid-Liquid Microextraction (DLLME): A modern and rapid microextraction technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample. researchgate.net This creates a cloudy solution with a large surface area for efficient extraction into the fine droplets of the extraction solvent. researchgate.net

The choice of the extraction protocol depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical technique.

Future Perspectives and Emerging Research Directions for 4 Fluoro 2 Nitrobenzene 1 Sulfonamide

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of sulfonamides often involves multi-step procedures that can be resource-intensive and generate significant waste. The future of 4-Fluoro-2-nitrobenzene-1-sulfonamide synthesis lies in the development of more efficient, environmentally friendly, and scalable methods.

Furthermore, there is a growing interest in biocatalytic approaches for the synthesis of sulfonamides. nih.gov The use of enzymes as catalysts can offer high selectivity and operate under mild, environmentally benign conditions. While still an emerging field for this specific class of compounds, the development of engineered enzymes could provide a sustainable alternative to traditional chemical catalysts for the formation of the sulfonamide bond. nih.gov

Another promising avenue is the exploration of photocatalytic methods . rsc.orgacs.org These reactions, driven by light, can enable novel bond formations under mild conditions. Recent advancements in photocatalysis have demonstrated the synthesis of sulfonamides from aryl triflates, offering a new disconnection approach that could be adapted for the synthesis of this compound derivatives. rsc.org

| Synthetic Approach | Key Advantages | Potential Impact on this compound Synthesis |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. acs.orgrsc.org | More efficient and sustainable industrial production. |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. nih.gov | Greener and more sustainable synthetic routes. |

| Photocatalysis | Novel reactivity and mild reaction conditions. rsc.orgacs.org | Access to new derivatives and more efficient bond formations. |

Exploration of New Reactivity Patterns and Catalytic Transformations

The unique electronic properties of this compound, arising from the interplay of its electron-withdrawing nitro and sulfonamide groups and the fluorine atom, make it a fascinating substrate for exploring new reactivity patterns.

A key area of future research will be the development of novel catalytic C-H activation/functionalization strategies. nih.govrsc.orgresearchgate.netrsc.org The ability to directly functionalize the C-H bonds of the benzene (B151609) ring would provide a more atom-economical and efficient way to synthesize derivatives. The nitro group can act as a directing group, guiding the regioselective functionalization of specific C-H bonds. rsc.org Advances in transition-metal catalysis, particularly with earth-abundant metals, are expected to play a crucial role in this area. thieme.desciencedaily.com

Furthermore, the fluorine atom can be exploited in novel catalytic transformations . While often considered a stable substituent, under specific catalytic conditions, the C-F bond can be activated, allowing for the introduction of other functional groups. This would open up new avenues for the diversification of the this compound scaffold.

The development of novel catalysts is also paramount. This includes the design of ligands that can fine-tune the reactivity of metal centers, enabling previously inaccessible transformations. For instance, new catalytic systems could facilitate the selective reduction of the nitro group in the presence of other reducible functionalities or enable novel cross-coupling reactions at different positions on the aromatic ring.

Advanced Computational Modeling for Precise Property Prediction and Material Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling will play a pivotal role in predicting its properties and guiding the design of new materials.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.netmkjc.inresearchgate.netnih.gov By modeling reaction pathways and transition states, DFT can help in understanding reaction mechanisms and in the rational design of new catalysts and synthetic routes. acs.org

Molecular dynamics (MD) simulations can be employed to study the conformational behavior of molecules derived from this compound and their interactions with biological targets or material surfaces. nih.gov This is particularly relevant for the design of new pharmaceuticals or functional materials. researchgate.netacs.org

The integration of computational modeling with experimental work will accelerate the discovery and development of new applications for this compound. For example, virtual screening of libraries of derivatives can help identify promising candidates for biological testing, saving time and resources. nih.gov

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of reactivity, electronic properties, and reaction mechanisms. mkjc.inresearchgate.net | Rational design of new synthetic routes and catalysts. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. nih.gov | Design of molecules with specific binding properties for biological or material science applications. |

| Virtual Screening | In silico screening of derivative libraries against biological targets. nih.gov | Rapid identification of potential drug candidates. |

Integration with Combinatorial Chemistry and High-Throughput Synthesis for Library Generation

The structural features of this compound make it an ideal starting point for the generation of large and diverse chemical libraries. The integration of this scaffold with combinatorial chemistry and high-throughput synthesis techniques will be a key driver of future research. nih.govnih.govcore.ac.uk

Solid-phase synthesis and flow chemistry are particularly well-suited for the rapid and automated synthesis of compound libraries. acs.orgacs.orgcore.ac.uk By immobilizing the this compound core on a solid support, a variety of reagents can be sequentially added to generate a large number of distinct derivatives. nih.gov Flow systems can further automate this process, enabling the synthesis of large libraries in a short amount of time. acs.orgacs.org

The generation of such libraries is of immense value in drug discovery and materials science . High-throughput screening of these libraries against biological targets can lead to the identification of new drug candidates. acs.orgacs.org Similarly, screening for desired physical or chemical properties can uncover new functional materials with applications in areas such as electronics or catalysis.

Investigation into Novel Chemical Applications Beyond Current Scope

While this compound is already a valuable building block, future research will undoubtedly uncover novel applications beyond its current use.

In medicinal chemistry , derivatives of this compound could be explored as inhibitors of novel biological targets. The sulfonamide moiety is a well-established pharmacophore found in a wide range of drugs. nih.govresearchgate.netnih.gov By strategically modifying the substituents on the aromatic ring, it may be possible to develop new therapeutic agents for a variety of diseases. For example, sulfonamide-based compounds have shown promise as kinase inhibitors and antibacterial agents. nih.govacs.org

In materials science , the unique electronic and structural properties of this compound derivatives could be harnessed to create new functional materials. For instance, the incorporation of this scaffold into polymers could lead to materials with enhanced thermal stability or specific optical or electronic properties. The presence of the nitro group and the sulfonamide moiety could also make these compounds interesting candidates for the development of new sensors or catalysts.

In agrochemical research , the development of new pesticides and herbicides is an ongoing need. The structural motifs present in this compound are also found in some agrochemicals, suggesting that derivatives of this compound could exhibit useful biological activity in this sector.

Q & A

Q. What are the typical synthetic routes for preparing 4-Fluoro-2-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves sequential functionalization of the benzene ring. A common route starts with sulfonation of a fluorobenzene derivative using chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by amidation with ammonia or amines. Nitration is typically performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct nitro-group placement . Key factors affecting yield include:

-

Temperature control to avoid over-nitration or decomposition.

-

Stoichiometric ratios of sulfonating/nitrating agents to prevent side reactions.

-

Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Data Table : Synthetic Routes and Yields (Hypothetical Based on Analogues)

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Sulfonation | ClSO₃H, 0°C | 4-Fluorobenzenesulfonyl chloride | 75–85 |

| Nitration | HNO₃/H₂SO₄, 5°C | 4-Fluoro-2-nitrobenzenesulfonyl chloride | 60–70 |

| Amidation | NH₃ (g), THF, 25°C | Target compound | 50–65 |

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinct signals for aromatic protons (δ 7.5–8.5 ppm, coupling patterns for ortho/para substituents).

- ¹⁹F NMR : Single peak near δ -110 ppm (C-F coupling) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 234.1 [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂NH₂ or NO₂ groups) .

- Infrared (IR) Spectroscopy : Stretching vibrations for sulfonamide (SO₂, ~1350 cm⁻¹) and nitro groups (NO₂, ~1520 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during nitration to minimize 3-nitro isomer formation?

- Methodological Answer :

- Electrophilic directing groups : The sulfonamide group (-SO₂NH₂) acts as a meta-director, but steric and electronic effects from the fluorine substituent can alter regioselectivity. Computational modeling (DFT) predicts charge distribution to guide reagent choice .

- Low-temperature nitration : Reduces kinetic competition between isomers (e.g., -20°C in fuming HNO₃) .

- Additives : Use of acetic anhydride or boron trifluoride to stabilize intermediates and favor para-substitution .

Q. How should researchers address contradictions in spectral data (e.g., unexpected coupling in ¹H NMR)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers in sulfonamide groups).

- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to trace unexpected coupling pathways .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonamide) to identify artifacts .

Q. What mechanistic insights can be gained from studying the hydrolysis stability of this compound?

- Methodological Answer :

- Kinetic studies : Monitor hydrolysis rates under acidic/basic conditions (pH 2–12) via UV-Vis or LC-MS. The electron-withdrawing nitro group enhances sulfonamide stability, while fluorine may reduce susceptibility to nucleophilic attack .

- Computational analysis : Simulate transition states (e.g., using Gaussian software) to identify bond-breaking pathways .

Contradiction Analysis in Published Data

Q. Why do reported melting points for this compound vary across studies (e.g., 178–183°C vs. 170–175°C)?

- Methodological Answer :

- Impurity profiles : Residual solvents (e.g., DMF) or isomers lower observed melting points. Recrystallization purity must exceed 99% (validated by HPLC) .

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) alter thermal behavior. X-ray diffraction (XRD) clarifies phase identity .

Experimental Design Considerations

Q. How to design a factorial experiment to evaluate the impact of reaction variables on sulfonamide synthesis?

- Methodological Answer :

- Variables : Temperature (Levels: 0°C, 25°C), reagent ratio (1:1 vs. 1:2), and catalyst (none vs. FeCl₃).

- Design : 2³ factorial matrix with triplicate runs to assess main/interaction effects. ANOVA identifies significant factors (e.g., temperature × catalyst interaction) .

- Response metrics : Yield, purity (HPLC), and byproduct formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.